1-(2-pyridinyl)-4-(trichloroacetyl)piperazine
Overview
Description
1-(2-pyridinyl)-4-(trichloroacetyl)piperazine, commonly referred to as TAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAP is a piperazine derivative that contains a trichloroacetyl group and a pyridine ring. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of TAP is not fully understood, but it is thought to involve the modulation of ion channel activity. TAP has been shown to selectively enhance or inhibit the activity of certain ion channels, depending on the specific channel and the concentration of the compound. The trichloroacetyl group is believed to be important for the compound's activity, as it may interact with specific amino acid residues in the ion channel.
Biochemical and Physiological Effects
TAP has a range of biochemical and physiological effects, depending on the specific ion channel or receptor being targeted. The compound has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. TAP has also been shown to affect the activity of the nicotinic acetylcholine receptor, which is involved in learning and memory. In addition, TAP has been shown to modulate the activity of ion channels involved in pain perception and addiction.
Advantages and Limitations for Lab Experiments
TAP has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and purify, and it has a well-established mechanism of action. TAP is also highly selective for certain ion channels and receptors, allowing researchers to study specific pathways in detail. However, there are also limitations to the use of TAP in lab experiments. The compound may have off-target effects on other ion channels or receptors, and its activity can be influenced by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on TAP. One area of interest is the development of more selective and potent derivatives of the compound that can target specific ion channels and receptors. Another area of interest is the use of TAP in the development of new drugs for the treatment of pain and addiction. TAP may also have potential applications in the study of other ion channels and receptors involved in various physiological processes.
Synthesis Methods
TAP can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxylic acid with trichloroacetyl chloride and piperazine. Other methods involve the use of different starting materials and reaction conditions. The choice of synthesis method can impact the purity and yield of the final product, as well as the cost and scalability of the process.
Scientific Research Applications
TAP has been used in a wide range of scientific research applications, including as a tool for studying the function of ion channels and receptors in the nervous system. The compound has been shown to modulate the activity of various ion channels, including the GABA-A receptor and the nicotinic acetylcholine receptor. TAP has also been used to investigate the role of ion channels in pain perception and addiction.
properties
IUPAC Name |
2,2,2-trichloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O/c12-11(13,14)10(18)17-7-5-16(6-8-17)9-3-1-2-4-15-9/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXESXDMBOQQDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185714 | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine | |
CAS RN |
430464-37-2 | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430464-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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